molecular formula C11H15N3O4S B1583086 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine CAS No. 223785-97-5

1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine

Cat. No.: B1583086
CAS No.: 223785-97-5
M. Wt: 285.32 g/mol
InChI Key: WXLNVAHDEMUAMA-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a methyl group at the nitrogen atom and a 4-nitro-benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine can be synthesized through a multi-step process. One common method involves the reaction of 1-methylpiperazine with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: 1-Methyl-4-(4-aminobenzenesulfonyl)-piperazine.

    Substitution: Various substituted piperazine derivatives.

    Hydrolysis: 4-nitrobenzenesulfonic acid and 1-methylpiperazine.

Scientific Research Applications

1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets and its potential as a drug candidate.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various pharmacological effects.

Comparison with Similar Compounds

    1-Methyl-4-(4-aminobenzenesulfonyl)-piperazine: Similar structure but with an amino group instead of a nitro group.

    4-(4-Nitrobenzenesulfonyl)-piperazine: Lacks the methyl group on the piperazine ring.

    1-Methyl-4-(4-chlorobenzenesulfonyl)-piperazine: Contains a chloro group instead of a nitro group.

Uniqueness: 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine is unique due to the presence of both a methyl group and a nitro-benzenesulfonyl group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in the synthesis of diverse chemical compounds.

Properties

IUPAC Name

1-methyl-4-(4-nitrophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-12-6-8-13(9-7-12)19(17,18)11-4-2-10(3-5-11)14(15)16/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLNVAHDEMUAMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355312
Record name 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644856
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

223785-97-5
Record name 1-Methyl-4-[(4-nitrophenyl)sulfonyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223785-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-(4-nitro-benzenesulfonyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 223785-97-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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